{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid: . It contains a thiazolidine ring, a naphthalene core, and a hydrazine moiety.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One-pot synthesis of multi-substituted 2,4-butadienes can be achieved by reacting ketene dithioacetal with various aromatic ketones, leading to the formation of (2Z,4E)-2,4-dienamides . The retrosynthetic analysis suggests that known diol 6 can be transformed into unsaturated esters 5E and 5Z, which are key intermediates in the synthesis .
Reaction Conditions:: The specific reaction conditions for the synthesis of this compound may vary, but they typically involve regioselective protection, Wadsworth-Horner-Emmonds chemistry, and other organic transformations .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example, it may participate in nucleophilic addition reactions, aromatic substitutions, and oxidative processes.
Scientific Research Applications
Chemistry::
- Used as a synthetic intermediate in the preparation of other compounds.
- Investigated for its potential as a ligand in coordination chemistry.
- Limited information is available, but its biological activity warrants further exploration.
- May have applications in drug discovery due to its unique structure.
- Potential use in the development of dyes, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, leading to its observed effects. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its hybrid structure, combining features from naphthalene, thiazolidine, and hydrazine derivatives. Similar compounds may include other naphthalene-based hydrazones or thiazolidine derivatives.
Properties
Molecular Formula |
C13H10N4O4S |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O4S/c18-9(19)5-8-11(20)15-13(22-8)17-16-10-6-3-1-2-4-7(6)14-12(10)21/h1-4,8,14,21H,5H2,(H,18,19) |
InChI Key |
GIUCMEILKULDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)O |
Origin of Product |
United States |
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